1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one
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Overview
Description
1-(3-Bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and an amine derivative.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the isoquinoline ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and scalability.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(3-Bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the treatment of cardiovascular diseases such as arrhythmias.
Biological Studies: It is used in studies to understand its metabolic pathways and interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one can be compared with other similar compounds, such as:
1-(3-Bromophenyl)pyrrolidine: This compound shares the bromophenyl group but differs in its core structure, leading to distinct chemical and biological properties.
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This derivative has additional substituents, which may enhance or alter its pharmacological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPXOFWHCYEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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